
2-Methyl-3,4,5-tribromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-3,4,5-tribromopiridina: es un compuesto orgánico con la fórmula molecular C6H4Br3N y un peso molecular de 329.82 g/mol Es un derivado de la piridina, donde tres átomos de bromo se sustituyen en las posiciones 3, 4 y 5, y un grupo metilo está unido en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
La síntesis de 2-Metil-3,4,5-tribromopiridina generalmente implica la bromación de 2-metilpiridina. El proceso se puede llevar a cabo utilizando bromo u otros agentes de bromación en condiciones controladas para garantizar la bromación selectiva en las posiciones deseadas . La reacción generalmente se lleva a cabo en un solvente como ácido acético o cloroformo, y la temperatura se controla cuidadosamente para evitar la sobre-bromación.
Métodos de Producción Industrial:
La producción industrial de 2-Metil-3,4,5-tribromopiridina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto. La reacción de bromación se controla mediante técnicas analíticas como la cromatografía de gases o la cromatografía líquida de alta resolución para garantizar que se obtiene el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones:
2-Metil-3,4,5-tribromopiridina experimenta varias reacciones químicas, incluidas:
Reacciones de Sustitución: Los átomos de bromo en el compuesto se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reacciones de Reducción: El compuesto se puede reducir para formar derivados de 2-metilpiridina.
Reacciones de Oxidación: La oxidación de 2-Metil-3,4,5-tribromopiridina puede conducir a la formación de N-óxidos de piridina.
Productos Principales:
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varias piridinas sustituidas, mientras que las reacciones de reducción pueden producir derivados de piridina parcialmente o completamente desbromados .
Aplicaciones Científicas De Investigación
Química:
En química, 2-Metil-3,4,5-tribromopiridina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como precursor en la preparación de varias piridinas sustituidas y otros compuestos heterocíclicos .
Biología y Medicina:
Sus derivados se han estudiado por sus actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas .
Industria:
En el sector industrial, 2-Metil-3,4,5-tribromopiridina se utiliza en la síntesis de agroquímicos, colorantes y otros productos químicos especiales. Sus propiedades químicas únicas la convierten en un intermedio valioso en la producción de varios productos industriales .
Mecanismo De Acción
El mecanismo de acción de 2-Metil-3,4,5-tribromopiridina y sus derivados implica interacciones con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas dependen del derivado específico y su aplicación prevista .
Comparación Con Compuestos Similares
Compuestos Similares:
2,3,5-Tribromopiridina: Similar a 2-Metil-3,4,5-tribromopiridina pero carece del grupo metilo en la posición 2.
3,4,5-Tribromopiridina: Otro compuesto similar sin el grupo metilo, que afecta su reactividad química y aplicaciones.
Singularidad:
2-Metil-3,4,5-tribromopiridina es única debido a la presencia tanto del grupo metilo como de los tres átomos de bromo, que confieren propiedades químicas y reactividad distintas. Esto la convierte en un compuesto versátil para diversas aplicaciones sintéticas e industriales .
Propiedades
Fórmula molecular |
C6H4Br3N |
|---|---|
Peso molecular |
329.81 g/mol |
Nombre IUPAC |
3,4,5-tribromo-2-methylpyridine |
InChI |
InChI=1S/C6H4Br3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
Clave InChI |
IRQZILOPAMWVFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


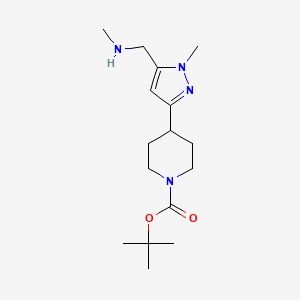

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
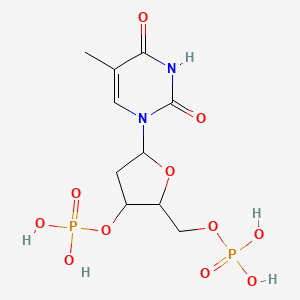
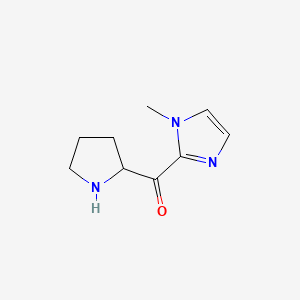
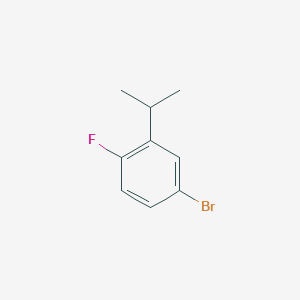


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
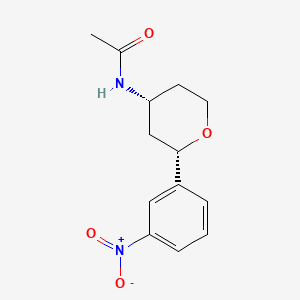
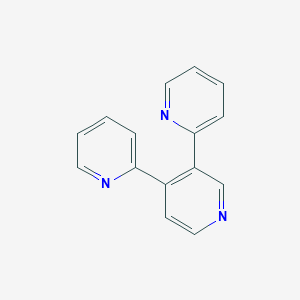
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

